8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine
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Overview
Description
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine is a chemical compound with the molecular formula C9H10FNS and a molecular weight of 183.25 g/mol . It is a derivative of benzothiopyran, featuring a fluorine atom at the 8th position and an amine group at the 4th position on the dihydro-2H-1-benzothiopyran ring structure .
Preparation Methods
The synthesis of 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzothiopyran derivative.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine can be compared with similar compounds such as:
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-one: This compound lacks the amine group at the 4th position, which may result in different chemical and biological properties.
8-fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide:
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-thiochromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQICZUGVXJDHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1N)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901273-36-7 |
Source
|
Record name | 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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